molecular formula C8H15NO2 B1274195 1-Amino-3-methylcyclohexanecarboxylic acid CAS No. 55550-84-0

1-Amino-3-methylcyclohexanecarboxylic acid

Cat. No. B1274195
CAS RN: 55550-84-0
M. Wt: 157.21 g/mol
InChI Key: CTSBXWGZZLXIRA-UHFFFAOYSA-N
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Description

1-Amino-3-methylcyclohexanecarboxylic acid is a derivative of cyclohexanecarboxylic acid with an amino group at the first carbon and a methyl group at the third carbon. This compound is part of a broader class of amino acids that are not typically found in proteins but can have significant pharmacological relevance. The presence of the amino and methyl groups can influence the molecule's conformation, acidity, lipophilicity, and reactivity, which are important for its potential use in drug discovery and medicinal chemistry.

Synthesis Analysis

The synthesis of related cyclohexanecarboxylic acid derivatives has been explored in various studies. For instance, 1-Amino-4,4-difluorocyclohexanecarboxylic acid, a fluorinated analogue, was synthesized from commercially available materials in a three-step process with an overall yield of 22% . Similarly, derivatives of 1-aminocyclopropanecarboxylic acid were synthesized from dehydroamino acid derivatives using sulfur ylide, demonstrating the versatility of methods available for constructing such compounds . These methods could potentially be adapted for the synthesis of 1-amino-3-methylcyclohexanecarboxylic acid.

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylic acid derivatives has been characterized in various studies. For example, the gas-phase structure of 1-aminocyclopropanecarboxylic acid was studied using molecular-beam Fourier transform microwave spectroscopy, revealing different conformers and unique conformational properties due to the interaction between the cyclopropane ring and the adjacent carbonyl group . Crystallographic studies have also been conducted on 1-aminocyclohexane-1-carboxylic acid derivatives, showing that the cyclohexane rings typically adopt a chair conformation with the amino group in an axial position . These findings are relevant for understanding the conformational preferences of 1-amino-3-methylcyclohexanecarboxylic acid.

Chemical Reactions Analysis

The reactivity of cyclohexanecarboxylic acid derivatives has been explored in the context of medicinal chemistry. For instance, 4-aminomethylcyclohexanecarboxylic acid derivatives with methyl groups at the C2 or C3 positions were synthesized and evaluated for antiplasmin activity, demonstrating the potential for such compounds in therapeutic applications . The asymmetric Strecker synthesis has been used to create 1-amino-2-methylcyclohexanecarboxylic acids, showcasing the ability to generate amino acids with quaternary centers . These studies provide insights into the types of chemical reactions that 1-amino-3-methylcyclohexanecarboxylic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylic acid derivatives are influenced by their structure. The introduction of fluorine atoms, as seen in the synthesis of 1-amino-4,4-difluorocyclohexanecarboxylic acid, affects conformation, lipophilicity, acidity, and fluorescent properties . The synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, an important building block for helical β-peptides, demonstrates the importance of stereochemistry in determining the properties of these amino acids . These studies suggest that the physical and chemical properties of 1-amino-3-methylcyclohexanecarboxylic acid would be similarly influenced by its stereochemistry and substituents.

Scientific Research Applications

Asymmetric Synthesis

1-Amino-3-methylcyclohexanecarboxylic acid has been explored in asymmetric synthesis processes. For instance, the asymmetric Strecker synthesis has been used to prepare variants of this compound, providing insight into the steric control of such syntheses (Volk & Frahm, 1996).

Peptide Conformation Studies

The compound plays a role in studying peptide conformations. Amino equatorial effects of six-membered ring α,α-disubstituted α-amino acids like 1-Amino-3-methylcyclohexanecarboxylic acid are significant in understanding peptide structures such as 3_10 and α-helices, providing valuable insights into peptide chemistry (Hirata et al., 2015).

Conformationally Restricted Analogs

This compound has been utilized in the design and synthesis of conformationally restricted analogs, which are important in medicinal chemistry for mimicking specific molecular conformations. Such analogs have been evaluated for their pharmacological properties, contributing to the development of new medicinal compounds (Bunch et al., 2003).

Membrane Transport Systems

Research has also focused on the synthesis of isomeric amino acids related to 1-Amino-3-methylcyclohexanecarboxylic acid for studying membrane transport systems. These studies contribute to understanding how such amino acids interact with cellular transport mechanisms (Christensen et al., 1983).

Drug Discovery Building Blocks

The compound serves as a promising building block in drug discovery due to its unique conformational properties. Its fluorinated analogs, for instance, have been synthesized to explore their potential in drug development, given their modified conformation, lipophilicity, and fluorescent properties (Mykhailiuk et al., 2013).

Structural Characterization in Derivatives and Peptides

1-Amino-3-methylcyclohexanecarboxylic acid and its derivatives have been structurally characterized in various forms, including peptides. These studies are crucial for understanding the molecular structure and potential applications in synthetic chemistry (Valle et al., 1988).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . For safety data sheets, you may refer to Echemi .

properties

IUPAC Name

1-amino-3-methylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-2-4-8(9,5-6)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSBXWGZZLXIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388644
Record name 1-Amino-3-methylcyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-methylcyclohexanecarboxylic acid

CAS RN

55550-84-0
Record name 1-Amino-3-methylcyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3-methylcyclohexanecarboxylic acid
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1-Amino-3-methylcyclohexanecarboxylic acid
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Citations

For This Compound
3
Citations
HC Brimelow, HC Carrington, CH Vasey… - Journal of the Chemical …, 1962 - pubs.rsc.org
… a-form of 1-amino-3-methylcyclohexanecarboxylic acid as prisms, mp 3 16-31 7" (sublimes). … water, giving the p-form of 1-amino-3methylcyclohexanecarboxylic acid as prisms, m. p. 344-…
Number of citations: 10 pubs.rsc.org
T Hirata, A Ueda, M Oba, M Doi, Y Demizu, M Kurihara… - Tetrahedron, 2015 - Elsevier
Two diastereomeric six-membered ring α,α-disubstituted α-amino acids (1R,3R)- and (1S,3R)-1-amino-3-methylcyclohexanecarboxylic acids (Ac 6 c 3M ); side-chain restricted leucine …
Number of citations: 11 www.sciencedirect.com
IA Rivero, EA Reynoso-Soto, A Ochoa-Terán - Arkivoc, 2011 - researchgate.net
Cycloalkanespirohydantoins 3 and piperidinespirohydantoins 4 were synthesized from cycloalkanones 9 and piperidones 10 under microwave-assisted conditions. Results are …
Number of citations: 24 www.researchgate.net

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